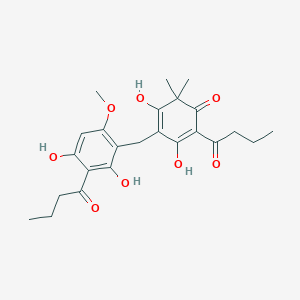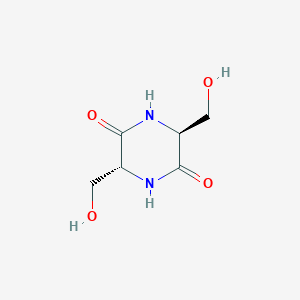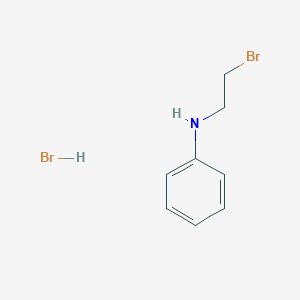
N-(2-Bromoethyl)aniline hydrobromide
Übersicht
Beschreibung
N-(2-Bromoethyl)aniline hydrobromide, also known as Benzenamine, N-(2-bromoethyl)-, is an organic compound with the molecular formula C8H11Br2N . It has a molecular weight of 280.992 .
Molecular Structure Analysis
The molecular structure of N-(2-Bromoethyl)aniline hydrobromide consists of an amine group (-NH2) attached to a benzene ring, with a bromoethyl group (-CH2-CH2-Br) also attached to the nitrogen atom . The compound shows a slightly distorted trigonal planar geometry around the nitrogen atom .Physical And Chemical Properties Analysis
N-(2-Bromoethyl)aniline hydrobromide has a density of 1.4±0.1 g/cm3, a boiling point of 280.0±23.0 °C at 760 mmHg, and a flash point of 123.2±22.6 °C . It has a molar refractivity of 48.2±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 138.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Analgesic Compounds : N-(2-Hexahydropyrimidinoethyl) anilines, prepared from N-(β-bromoethyl) aniline hydrobromide, have been used to synthesize compounds with analgesic activity. Some of these compounds have shown a significant analgesic effect, with one derivative exhibiting lower toxicity (Okada & Shimabayashi, 1980).
Formation of Tetrahydroquinolines : N-(3-Bromopropyl)aniline hydrobromides, closely related to N-(2-Bromoethyl)aniline hydrobromide, have been used in the synthesis of tetrahydroquinolines through a decomposition process catalyzed by aluminium chloride (Deady, Pirzada & Topsom, 1971).
Toxicological Studies : Studies on the toxicity of halogenated anilines, including derivatives similar to N-(2-Bromoethyl)aniline hydrobromide, have demonstrated that halogen substitution at the 2-position of aniline increases hepatic and renal toxicity. These findings are crucial for understanding the safety profiles of these compounds in medical and industrial applications (Valentovic et al., 1992).
Regioselective Bromination of Anilines : Research has shown that N,N-disubstituted anilines can be brominated regioselectively in aqueous suspension, with N-(2-Bromoethyl)aniline hydrobromide possibly serving as a precursor or model compound in these reactions (Cerichelli, Luchetti & Mancini, 2006).
Crystal Structure Analysis : The crystal structure of aniline hydrobromide has been studied, providing insights into the molecular structure and potential applications of related compounds, such as N-(2-Bromoethyl)aniline hydrobromide (Nitta, Watanabé & Taguchi, 1948).
Synthesis of Polymeric Films with Fluorescent Properties : Research has explored the synthesis of polyurethane cationomers with anil groups, which include compounds related to N-(2-Bromoethyl)aniline hydrobromide. These polymers exhibit fluorescent properties and have potential applications in materials science (Buruianǎ et al., 2005).
Synthesis of Schiff Base Ligands : The compound has been used in the synthesis of Schiff base ligands for metal complexes, which have applications in catalysis and materials science (Dehghani-Firouzabadi & Motevaseliyan, 2014).
Eigenschaften
IUPAC Name |
N-(2-bromoethyl)aniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNALQRSXHOIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905554 | |
| Record name | N-(2-Bromoethyl)aniline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl)aniline hydrobromide | |
CAS RN |
1005-66-9 | |
| Record name | Benzenamine, N-(2-bromoethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC25318 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Bromoethyl)aniline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-bromoethyl)anilinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






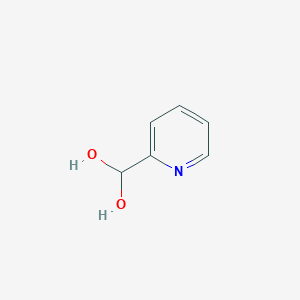

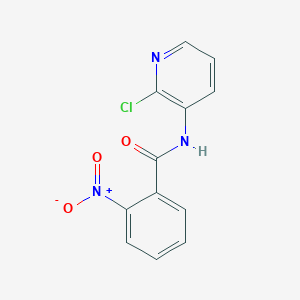
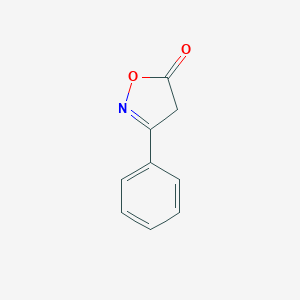
![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)

